1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
Description
This compound features a thiazole core substituted with a 4-fluoro-3-methoxyphenylamino group at position 2 and a pyrrolidine-2,5-dione moiety linked via a methyl group at position 4, with a hydrochloride counterion. Its synthesis likely involves heterocyclization and substitution steps analogous to methods described for structurally related compounds, such as the Paal-Knorr reaction for pyrrolidine-dione formation and chloroacylation for thiazole ring construction .
Properties
IUPAC Name |
1-[[2-(4-fluoro-3-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S.ClH/c1-22-12-6-9(2-3-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGOMCUBJYZGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thiazole rings have been found to bind with high affinity to multiple receptors, and they can play an important role in the regulation of central inflammation.
Mode of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Analysis
Biochemical Properties
1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways. Additionally, the compound’s fluorine and methoxy groups contribute to its binding affinity and specificity towards target proteins.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation. Additionally, the compound’s fluorine and methoxy groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, the compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis.
Biological Activity
The compound 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a thiazole-derived molecule that has garnered attention for its potential biological activities. Thiazoles are known for their versatility in medicinal chemistry, particularly as antitumor and antimicrobial agents. This article discusses the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 340.80 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
| pKa | 7.5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antitumor Activity : The presence of the thiazole ring enhances the compound's ability to inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect cytotoxicity against various cancer cell lines, including A431 and Jurkat cells .
- Antimicrobial Properties : Thiazole derivatives have shown promising results against Mycobacterium tuberculosis. The compound's structural features enable it to inhibit the growth of both replicating and non-replicating strains of M. tuberculosis, indicating potential use in treating tuberculosis .
- Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of several thiazole derivatives, including our compound, on human cancer cell lines. The results demonstrated that compounds with a methoxy group at the para position of the phenyl ring showed enhanced activity (IC50 values as low as 1.61 µg/mL) . This suggests that our compound may have similar or superior efficacy.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Mycobacterium tuberculosis strains. It exhibited effective inhibition at concentrations below 10 µg/mL, showcasing its potential as an anti-tubercular agent .
Research Findings
Recent research has focused on optimizing the structure of thiazole derivatives to improve their biological activity. Key findings include:
- Substituent Effects : The introduction of electron-donating groups like methoxy significantly enhances activity against cancer cells .
- Target Identification : Studies have identified specific cellular targets for these compounds, including enzymes involved in lipid metabolism and DNA replication processes in bacteria .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. In particular, compounds similar to 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride have been tested in picrotoxin-induced seizure models. For instance, thiazole-integrated pyrrolidinones have shown promising results with median effective doses (ED50) demonstrating protective effects against seizures .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been synthesized and evaluated against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. Notably, certain thiazole-pyridine hybrids demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . The anticancer activity is often linked to the presence of electron-withdrawing groups, which enhance the compound's interaction with cellular targets.
Antimicrobial Activity
Thiazole compounds have been documented for their antimicrobial effects against a range of pathogens. The incorporation of the thiazole moiety in the molecular structure has been associated with enhanced activity against bacteria and fungi. Studies have shown that certain thiazole derivatives possess significant growth-inhibitory effects against various microbial strains .
Anti-inflammatory Effects
There is emerging evidence that compounds containing thiazole rings exhibit anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .
Case Studies
Chemical Reactions Analysis
Thiazole Ring Formation and Functionalization
The thiazole core is synthesized via cyclization reactions. A common method involves condensation of α-haloketones with thioureas or thioamides. For example:
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Hantzsch Thiazole Synthesis : Reaction of 4-fluoro-3-methoxybenzene thiourea with α-bromoacetylpyrrolidine-2,5-dione forms the thiazole ring .
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Bromination-Cyclization : Bromination of precursor ketones (e.g., 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6-trione) followed by nucleophilic attack forms fused thiazole derivatives .
Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiazole cyclization | Et₃N, α-bromoacetyl | CH₂Cl₂ | 0°C → rt | 76–85 | |
| Bromination | NCS, FeCl₃ | DMF | rt | 58–90 |
Pyrrolidine-2,5-dione Coupling
The pyrrolidine-2,5-dione unit is linked to the thiazole via alkylation or Mitsunobu reaction:
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Alkylation : Thiazole-CH₂Br reacts with pyrrolidine-2,5-dione enolate (NaH, THF) .
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Mitsunobu Reaction : Thiazole-CH₂OH and pyrrolidine-2,5-dione couple using DIAD/PPh₃ .
Challenges : Steric hindrance from the dione reduces coupling efficiency (<50% yield without optimization) .
Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt by treating the free base with HCl (g) in anhydrous ether or IPA .
Purification : Recrystallization from EtOH/H₂O (7:3) yields >95% purity .
Stability and Degradation Pathways
-
Hydrolysis : The
Comparison with Similar Compounds
1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione Hydrochloride ()
- Molecular Formula : C₁₆H₁₈ClN₃O₄S vs. Target Compound : C₁₅H₁₅ClFN₃O₃S.
- Substituents : The target compound replaces 2,4-dimethoxy groups with a 4-fluoro-3-methoxy configuration, reducing oxygen content and introducing fluorine.
- Impact : Fluorine’s electronegativity and smaller atomic radius may improve binding specificity compared to bulkier methoxy groups .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Key Differences : Incorporates triazole and pyrazole rings instead of pyrrolidine-dione.
(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles ()
- Comparison : Features a trifluoromethoxy group (strong electron-withdrawing effect) vs. the target’s fluoro-methoxy system.
- Synthesis: Both use heterocyclization (e.g., Paal-Knorr for pyrrole/dione rings) but differ in substituent introduction .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely mirrors ’s multi-step approach, combining heterocyclization and substitution . ’s analogue highlights the role of methoxy/fluoro tuning in optimizing reactivity and yield .
- Fluorine Effects : Fluorine in the target compound may enhance membrane permeability compared to methoxy-rich analogues, as seen in ’s fluorophenyl systems .
Notes
- Limitations: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons rely on structural and synthetic parallels.
- Contradictions: emphasizes trifluoromethoxy groups, which differ electronically from the target’s mono-fluoro system, limiting direct extrapolation .
- Future Directions : Dose-effect studies (per ’s methods ) and crystallographic analyses are needed to validate bioactivity and structural dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
